molecular formula C30H30FN3O6S B11628388 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11628388
M. Wt: 579.6 g/mol
InChI Key: HLBCBQNUNISNER-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the imidazolidinone ring: This step involves the reaction of 3-(2-(3,4-dimethoxyphenyl)ethyl)-1-(4-fluorophenyl)-2-thioxoimidazolidin-4-one with ethyl 4-aminobenzoate under controlled conditions.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler analog used in local anesthetics.

    3,4-Dimethoxyphenethylamine: A related compound with psychoactive properties.

    4-Fluorophenyl derivatives: Compounds with similar structural motifs used in pharmaceuticals.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H30FN3O6S

Molecular Weight

579.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H30FN3O6S/c1-4-40-29(37)20-6-10-22(11-7-20)32-27(35)18-24-28(36)34(23-12-8-21(31)9-13-23)30(41)33(24)16-15-19-5-14-25(38-2)26(17-19)39-3/h5-14,17,24H,4,15-16,18H2,1-3H3,(H,32,35)

InChI Key

HLBCBQNUNISNER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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